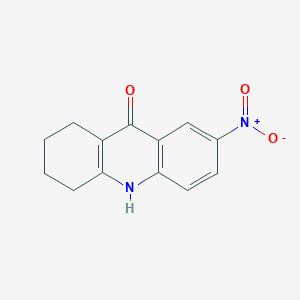

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one typically involves the nitration of 1,3,4,10-tetrahydroacridin-9(2H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.

Analyse Chemischer Reaktionen

Types of Reactions

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

Reduction: 7-amino-1,3,4,10-tetrahydroacridin-9(2H)-one.

Substitution: Various substituted acridines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the acridine ring system.

Wissenschaftliche Forschungsanwendungen

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex acridine derivatives.

Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

Wirkmechanismus

The mechanism of action of 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in the compound’s reactivity and binding affinity, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,4,10-tetrahydroacridin-9(2H)-one: The parent compound without the nitro group.

7-amino-1,3,4,10-tetrahydroacridin-9(2H)-one: The reduced form of the nitro compound.

7-chloro-1,3,4,10-tetrahydroacridin-9(2H)-one: A halogenated derivative.

Uniqueness

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

7-Nitro-1,3,4,10-tetrahydroacridin-9(2H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C13H12N2O and is characterized by its unique bicyclic structure that contributes to its biological properties. The presence of the nitro group is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a cholinesterase inhibitor . This mechanism is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound exhibits selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes that break down the neurotransmitter acetylcholine.

Table 1: Inhibition Potency of this compound

| Enzyme Target | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.45 |

| Butyrylcholinesterase (BuChE) | 0.55 |

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit activity against various pathogens through mechanisms similar to those observed in other nitro-containing compounds. These mechanisms often involve the generation of reactive intermediates that damage microbial DNA.

Neuroprotective Effects

In addition to cholinesterase inhibition, studies have suggested that this compound may possess neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This dual action enhances its potential as a therapeutic agent for neurodegenerative disorders.

Case Studies and Research Findings

-

Cholinesterase Inhibition Study

A study conducted by researchers demonstrated that derivatives of this compound showed significant inhibition of AChE and BuChE. The study highlighted the structure-activity relationship (SAR) where modifications on the acridine core influenced inhibitory potency. -

Neuroprotective Mechanism

Another investigation focused on the neuroprotective properties of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. Results indicated a reduction in cell death and preservation of mitochondrial function at concentrations correlating with AChE inhibition. -

Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro derivatives against Staphylococcus aureus and Candida albicans. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one, and how can yield and purity be maximized?

- Methodological Answer : The synthesis of acridinone derivatives typically involves cyclocondensation of nitro-substituted precursors under acidic or basic conditions. For example, similar compounds like 2-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one are synthesized via a two-step process involving nitroanthranilic acid derivatives and cyclic ketones, achieving yields of ~64% after recrystallization . Key parameters include solvent choice (e.g., DMSO for NMR analysis), reaction temperature (80–100°C), and purification via column chromatography. Purity can be confirmed via melting point analysis (e.g., 352–354°C) and spectroscopic consistency (¹H/¹³C NMR, MS) .

Q. How should researchers characterize the structural and electronic properties of this compound to validate its identity?

- Methodological Answer : Use a combination of ¹H NMR (e.g., δ 11.24 ppm for NH protons), ¹³C NMR (e.g., δ 175.9 ppm for carbonyl groups), and mass spectrometry (EI-MS m/z 213 [M]⁺) to confirm structural integrity . Computational methods like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental UV-Vis or fluorescence data. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 78.36%, N: 7.03%) .

Q. What foundational pharmacological assays are suitable for initial bioactivity screening of this compound?

- Methodological Answer : Begin with in vitro assays such as enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative applications) or antimicrobial disk diffusion tests. Use positive controls (e.g., donepezil for cholinesterase) and dose-response curves (IC₅₀ calculations) to quantify potency. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to minimize false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for acridinone derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). Perform a meta-analysis of existing data, noting differences in methodologies (e.g., cell lines, incubation times). Use factorial design experiments to isolate confounding variables (e.g., 2³ designs testing temperature, concentration, and solvent) . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) with crystal structures of target proteins (e.g., PDB entries) to simulate binding modes. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100+ ns trajectories. Use QSAR models trained on acridinone derivatives to predict ADMET properties .

Q. How can mechanistic studies elucidate the role of the nitro group in modulating reactivity or toxicity?

- Methodological Answer : Synthesize analogs with substituents (e.g., -NH₂, -Cl) at the 7-position and compare reactivity via Hammett plots or electrochemical analysis (cyclic voltammetry). Assess nitro-reduction pathways using liver microsome assays (CYP450 isoforms) to identify potential toxic metabolites. Pair with ROS detection assays (DCFH-DA) to evaluate oxidative stress contributions .

Q. What advanced separation techniques improve the isolation of stereoisomers or polymorphs of this compound?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (hexane:isopropanol 90:10) for enantiomer separation. For polymorph screening, employ solvent crystallization gradients (e.g., THF/water) and characterize via PXRD and DSC. High-resolution MS (ESI-TOF) can distinguish isobaric impurities .

Q. Methodological Frameworks for Research Design

Q. How should a theoretical framework guide the investigation of this compound’s mechanism of action?

- Answer : Align hypotheses with established theories (e.g., ligand-receptor binding kinetics for pharmacology). Use conceptual frameworks like Structure-Activity Relationship (SAR) to prioritize synthetic targets or Free-Wilson analysis to deconstruct substituent contributions . Theoretical models (e.g., Marcus theory for electron transfer) can guide experimental design for redox-active compounds .

Q. What statistical approaches are critical for validating reproducibility in multi-laboratory studies?

- Answer : Implement interlaboratory validation using standardized protocols (ICH Q2 guidelines). Apply Bland-Altman plots to assess agreement between labs and hierarchical linear modeling (HLM) to account for institutional variability. Use power analysis to determine sample sizes ensuring 80% confidence intervals .

Eigenschaften

IUPAC Name |

7-nitro-2,3,4,10-tetrahydro-1H-acridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOULSGQSNUDFEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.